molecular formula C15H24O4 B034821 1,9-Nonanediol diacrylate CAS No. 107481-28-7

1,9-Nonanediol diacrylate

Cat. No.: B034821
CAS No.: 107481-28-7
M. Wt: 268.35 g/mol
InChI Key: PGDIJTMOHORACQ-UHFFFAOYSA-N
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Description

1,9-Nonanediol diacrylate, also known as this compound, is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Hyperbranched Polyethylenes : Morgan et al. (2008) explored the chain walking copolymerization of ethylene with 1,4-butanediol diacrylate, which led to the synthesis of low-viscosity hyperbranched polyethylenes. These polyethylenes possess controllable acryloyl functionality and low glass transition temperatures (Morgan, Ye, Zhang, & Subramanian, 2008).

  • Agricultural Soil Health : Lu et al. (2019) found that 1,9-decanediol effectively inhibits nitrification and ammonia oxidizers in agricultural soils. This could potentially reduce nitrogen losses and improve soil health (Lu, Zhang, Jiang, Kronzucker, Shen, & Shi, 2019).

  • Crystal Structure Analysis : Paul and Kubicki (2011) analyzed the crystal structure of nonane-1,9-diaminium chloride chloroacetate-hydroxyacetic acid, revealing a layer structure governed by hydrogen bond interactions (Paul & Kubicki, 2011).

  • Biopolyester Production : Lee et al. (2019) demonstrated the use of recombinant Corynebacterium glutamicum to produce 1,9-nonanedioic acid from oleic acid. This process can be used for the enzymatic production of biopolyesters (Lee, Kang, Kim, Seo, Pyo, & Park, 2019).

  • Natural Rubber Latex Prevulcanization : Wiroonpochit et al. (2017) identified ultraviolet irradiation with 1,6-hexanediol diacrylate (HDDA) as the most suitable method for prevulcanization of natural rubber latex. HDDA shows the greatest affinity for the material and is insensitive to oxygen and filler concentrations (Wiroonpochit, Uttra, Jantawatchai, Hansupalak, & Chisti, 2017).

  • Monobenzylation of 1,9-Nonanediol : Ming-hua (2011) discussed the optimal conditions for the monobenzylation of 1,9-nonanediol, a process important for creating various chemical products (Ming-hua, 2011).

  • Thermal Polymerization and Cross-Linking : Selli et al. (1994) studied the thermal polymerization and cross-linking of pre-irradiated 1,4-butanediol diacrylate, observing that double bonds decay according to first-order kinetics (Selli, Bellobono, & Oliva, 1994).

  • Gene Transfection Efficiency : Zeng et al. (2017) found that highly branched poly(5-amino-1-pentanol-co-1,4-butanediol diacrylate) significantly improves gene transfection efficiency compared to linear alternatives (Zeng, Zhou, Ng, Ahern, Alshehri, Gao, Pierucci, Greiser, & Wang, 2017).

  • Facile Isolation of 1,9-Diacyldipyrromethane-Tin Complexes : Tamaru et al. (2004) developed a tin-complexation strategy for isolating 1,9-diacyldipyrromethane-tin complexes, useful in porphyrin-forming reactions (Tamaru, Yu, Youngblood, Muthukumaran, Taniguchi, & Lindsey, 2004).

  • Synthesis of Poly(β-amino ester)s : Akinc et al. (2003) synthesized poly(β-amino ester)s optimized for highly effective gene delivery, potentially aiding in nonviral vector design (Akinc, Anderson, Lynn, & Langer, 2003).

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

1,9-Nonanediol diacrylate is a chemical compound used in the synthesis of polymers . It is also used as an intermediate in the manufacturing of aromatic chemicals and in the pharmaceutical industry . .

Mode of Action

The mode of action of this compound is primarily through its role as a monomer in polymer synthesis . As a diacrylate, it can participate in free radical polymerization, reacting with other monomers to form polymers. The exact nature of these interactions would depend on the specific polymer being synthesized and the conditions of the reaction.

Biochemical Pathways

As a monomer in polymer synthesis, it contributes to the formation of polymer chains, which can have various applications in materials science, pharmaceuticals, and other industries .

Result of Action

The result of the action of this compound is the formation of polymers when it is used as a monomer in polymer synthesis . These polymers can have various properties and applications, depending on their chemical structure and the conditions of the polymerization reaction.

Action Environment

The action of this compound, like that of many chemical compounds, can be influenced by environmental factors. For instance, the rate and extent of its polymerization can be affected by factors such as temperature, pH, and the presence of catalysts or inhibitors. Furthermore, its stability and efficacy as a monomer can be influenced by factors such as light, heat, and the presence of oxygen .

Properties

IUPAC Name

9-prop-2-enoyloxynonyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-3-14(16)18-12-10-8-6-5-7-9-11-13-19-15(17)4-2/h3-4H,1-2,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDIJTMOHORACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

178251-43-9
Record name 2-Propenoic acid, 1,1′-(1,9-nonanediyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178251-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90910341
Record name Nonane-1,9-diyl diprop-2-enoate
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Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107481-28-7
Record name 1,9-Nonanediol diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107481-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonane-1,9-diyl diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name nonane-1,9-diyl diacrylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the aliphatic hydrocarbon chain length of diacrylate coagents influence the prevulcanization of Natural Rubber (NR) latex?

A1: The length of the aliphatic hydrocarbon chain in diacrylate coagents impacts their hydrophobicity and affinity towards NR, directly influencing the prevulcanization process []. A study comparing 1,4-butanediol diacrylate (BTDA), 1,6-hexanediol diacrylate (HDDA), and 1,9-Nonanediol diacrylate (NDDA) revealed that HDDA exhibited the highest affinity for NR, making it the most suitable coagent for prevulcanization. This suggests that an optimal balance between hydrophobicity and chain length is crucial for effective interaction with NR and successful prevulcanization.

Q2: Can this compound be used as an additive to improve adhesion in UV curable coatings on polypropylene substrates?

A2: While this compound is a common component in UV curable coatings, research suggests that incorporating polypropylene-acrylic block copolymers (PP-b-PAcs) as additives might be a more effective strategy for enhancing adhesion to polypropylene substrates []. The study found that PP-b-PAcs, particularly those with lower crystallinity, exhibited good compatibility with various acrylic monomers, including this compound. The PP block within these copolymers contributes to improved adhesion to the polypropylene substrate.

Q3: Is this compound compatible with other commonly used UV curable monomers?

A3: Research indicates that this compound shows good compatibility with several other UV curable monomers []. For instance, it readily dissolves in monomers like 1,6-Hexanediol diacrylate (HDDA), Tripropyleneglycol diacrylate (TPGDA), Pentaerythritol triacrylate (PETA), and Trimethylolpropane triacrylate (TMPTA). This compatibility makes it a versatile component in formulating various UV curable coatings with desired properties.

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